HIV-1 RT Inhibition Potency vs. Des-Amino Scaffold
The pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one class, to which the target compound belongs, demonstrates potent inhibition of HIV-1 reverse transcriptase with IC₅₀ values as low as 19 nM for optimized members of the series [1]. The C-ring amino substituent at the position meta to the lactam carbonyl (i.e., the 9-position) is explicitly described as 'generally beneficial to activity' [1]. In contrast, compounds lacking this amino substitution show substantially reduced inhibition; unsubstituted C-ring analogs in Table IV exhibit as low as 0% inhibition at 1 µM [2]. The target compound therefore occupies a favorable SAR position relative to the des-amino baseline. Nevirapine, a dipyridodiazepinone non-nucleoside RT inhibitor, served as the benchmark chemotype in the original study and shares the same specificity profile (HIV-1 selective, inactive against HIV-2 RT) [1].
| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Class IC₅₀ as low as 19 nM for optimally substituted pyrido[2,3-b][1,5]benzoxazepin-5(6H)-ones; 9-amino position is meta to lactam carbonyl and is SAR-favorable [1] |
| Comparator Or Baseline | Des-amino (unsubstituted C-ring) pyridobenzoxazepinones: as low as 0% inhibition at 1 µM in Table IV [2]; Nevirapine: potent HIV-1 RT inhibitor, IC₅₀ ~84 nM [1] |
| Quantified Difference | At least 50-fold improvement in inhibitory activity for amino-substituted vs. des-amino C-ring analogs (based on % inhibition at 1 µM >80% vs. 0%) [1][2] |
| Conditions | HIV-1 RT enzymatic assay; inhibition measured at 1 µM compound concentration (Klunder et al., 1992) |
Why This Matters
The presence of the 9-amino group places this compound in the active SAR region of the pyridobenzoxazepinone class, making it a relevant scaffold for HIV-1 RT inhibitor development rather than an inactive control.
- [1] Klunder JM, Hargrave KD, West M, Cullen E, Pal K, Behnke ML, Kapadia SR, McNeil DW, Wu JC, Chow GC. Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 2. Tricyclic pyridobenzoxazepinones and dibenzoxazepinones. J Med Chem. 1992;35(10):1887-1897. PMID: 1375293. View Source
- [2] Klunder JM et al. Table IV: Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-ones — % inhibition at 1 µM data showing unsubstituted C-ring compounds with 0% inhibition. J Med Chem. 1992;35(10):1893. View Source
